Reduced Lipophilicity (XLogP3) Compared to 4-Chloro and 3-Chloro-4-fluoro Analogs
5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (438218-08-7) possesses a computed XLogP3 value of 2.4 , which is significantly lower than that of its direct 4-chloro analog (CAS 438219-08-0), which has an XLogP3 of 2.9 [1]. This quantifiable difference in lipophilicity is a critical parameter in drug design, influencing solubility, membrane permeability, and metabolic stability [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde (CAS 438219-08-0): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = -0.5 (target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm; standard computational model for predicting octanol-water partition coefficient. |
Why This Matters
For researchers seeking a furan-2-carbaldehyde building block with more favorable aqueous solubility and potentially reduced non-specific binding, the fluorinated derivative offers a measurably lower logP than the more lipophilic chloro analog.
- [1] PubChem. 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde. Compound Summary. Accessed 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
